molecular formula C23H30N2O6S B4322601 METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

Cat. No.: B4322601
M. Wt: 462.6 g/mol
InChI Key: MOLGVJLKRQNAMP-UHFFFAOYSA-N
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Description

Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the 3,4-Diethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the 3,4-diethoxyphenyl group is introduced using appropriate electrophiles.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Involvement: Participating in various biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Sulfonyl Compounds: Compounds like sulfonamides, which are used as antibiotics.

Uniqueness

Methyl 6-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or sulfonyl compounds.

This detailed article provides a comprehensive overview of METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 6-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-4-30-21-11-8-17(15-22(21)31-5-2)12-13-24-32(27,28)19-9-10-20-18(16-19)7-6-14-25(20)23(26)29-3/h8-11,15-16,24H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLGVJLKRQNAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
Reactant of Route 5
METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 6-{[2-(3,4-DIETHOXYPHENYL)ETHYL]SULFAMOYL}-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

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